Demethoxyisogemichalcone C
Description
Demethoxyisogemichalcone C is a chalcone derivative identified in studies investigating Alzheimer’s disease (AD) pathology. It is highlighted for its role in modulating amyloid-beta (Aβ) aggregation and degradation, a hallmark of AD progression. Structurally, chalcones like this compound are characterized by an α,β-unsaturated ketone system, which contributes to their bioactivity and interaction with molecular targets such as Aβ peptides.
Properties
Molecular Formula |
C29H26O8 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H26O8/c1-18(17-37-28(35)15-5-19-3-8-21(30)9-4-19)2-11-23-26(33)14-12-24(29(23)36)25(32)13-7-20-6-10-22(31)16-27(20)34/h2-10,12-16,30-31,33-34,36H,11,17H2,1H3/b13-7+,15-5+,18-2+ |
InChI Key |
XXQUTHYOIGFGPG-MPKNGZDBSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)/COC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)COC(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Demethoxyisogemichalcone C is part of a broader group of metabolites and phytochemicals studied for AD-related mechanisms. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Classifications
Mechanistic Differences
- This compound : Acts directly on Aβ aggregation, a critical step in AD neurodegeneration. Its chalcone structure may enhance binding to Aβ fibrils, disrupting their formation .
- Artonol D: Targets tau hyperphosphorylation via GSK-3β inhibition (phosphorylated GSK-3β at Ser9 increased by 40% in SMC-treated mice), reducing neurofibrillary tangles .
- Terpenes and Pyrimidines: While 3-nonaprenyl-4-hydroxybenzoic acid and 2-methyl-1-hydroxybutyl-ThPP are linked to Aβ pathways, their exact mechanisms (e.g., enzymatic degradation vs. oxidative stress modulation) remain less defined compared to chalcones .
Efficacy in AD Models
- This compound : Demonstrated significant reversal of Aβ-related metabolite deficits in SeM-treated AD mice. However, its standalone efficacy remains untested .
- Artonol D: Showed robust activity in reducing tau pathology, with SMC treatment increasing phosphorylated GSK-3β (Ser9) by 50% compared to untreated AD mice .
- SeNa-specific compounds : Unlike this compound, SeNa primarily affected synaptic neurotransmitters (e.g., acetyl carnitine) and Foxo3a phosphorylation, indicating divergent pathways .
Key Research Findings and Implications
- Structural Advantages: Chalcones’ α,β-unsaturated ketone system may offer superior Aβ-binding affinity compared to flavonoids or terpenes, though direct comparisons are lacking .
- Limitations : Most data derive from murine models, and human pharmacokinetic studies are absent. This compound’s bioavailability and blood-brain barrier penetration remain uncharacterized.
Q & A
Q. What are the key structural characteristics of demethoxyisogemichalcone C, and how are they validated experimentally?
this compound (compound 81 in flavonoid nomenclature) is characterized by a chalcone backbone with hydroxyl groups at positions 2', 4', 2, and 4, and a 3'-(4-coumaroyloxy-3-methyl-but-2(E)-enyl) substituent . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure solvent purity (e.g., deuterated chloroform for NMR) and calibration against reference standards (e.g., tetramethylsilane). Cross-validate spectral data with computational tools like ACD/Labs or MestReNova .
Q. What synthetic methodologies are effective for producing this compound in laboratory settings?
Synthesis often involves Claisen-Schmidt condensation between a substituted acetophenone and a cinnamaldehyde derivative under basic conditions (e.g., NaOH/EtOH). Key reagents include 4-coumaroyloxy-3-methyl-but-2-enal and 2,4-dihydroxyacetophenone. Optimize reaction parameters (temperature: 60–80°C; time: 12–24 hours) and monitor progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Purify via column chromatography with hexane/ethyl acetate gradients .
Q. Which analytical techniques are critical for quantifying this compound in plant extracts?
High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 280–320 nm) is standard. Use reversed-phase C18 columns and mobile phases like acetonitrile/water (0.1% formic acid). Validate methods per ICH guidelines (linearity, LOD/LOQ, precision). For complex matrices, pair with mass spectrometry (LC-MS/MS) to enhance specificity. Calibrate with certified reference materials (CRMs) to minimize matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Conflicting bioactivity results (e.g., antioxidant vs. pro-oxidant effects) may arise from assay variability (e.g., DPPH vs. ORAC assays) or sample purity. Apply systematic review frameworks (PRISMA guidelines) to collate data . Replicate studies under standardized conditions: control solvent effects (DMSO concentration ≤0.1%), use cell lines with authenticated profiles (e.g., ATCC-certified), and validate via orthogonal assays (e.g., fluorescence-based ROS detection alongside enzymatic assays) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?
Adopt a factorial design to test substituent effects (e.g., hydroxylation patterns, prenyl groups). Synthesize analogs with regioselective modifications (e.g., 3'-lavandulyl vs. 3'-prenyl) . Assess bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) and molecular dynamics (GROMACS) to identify critical binding motifs. Use ANOVA for statistical validation and control batch-to-batch variability .
Q. How can researchers optimize extraction protocols for this compound from natural sources?
Compare extraction solvents (e.g., methanol, ethanol, acetone) using a Box-Behnken design to maximize yield. Ultrasonic-assisted extraction (UAE) at 40 kHz for 30 minutes improves efficiency. Quantify via LC-MS and optimize parameters (solid-liquid ratio, temperature) via response surface methodology (RSM). Validate scalability using pilot-scale extractors (e.g., Soxhlet with ethanol/water) .
Q. What strategies mitigate instability issues during in vitro assays involving this compound?
Instability in aqueous buffers (pH >7.0) is common. Stabilize using cryopreservation (-80°C in amber vials) or cyclodextrin encapsulation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and UPLC-UV analysis. For cell-based assays, pre-test compound solubility in serum-free media and include vehicle controls .
Q. How should researchers design in silico studies to predict this compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME, pkCSM) to predict LogP, bioavailability, and CYP450 interactions. Validate with molecular docking against target proteins (e.g., COX-2, NF-κB). Cross-reference with experimental data (e.g., Caco-2 permeability assays) to refine predictions. Document force fields (e.g., CHARMM36) and software versions for reproducibility .
Methodological Best Practices
- Data Presentation : Use SI units and significant figures consistently. For spectral data, include raw files (e.g., .jdx for NMR) in supplementary materials .
- Statistical Analysis : Apply Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons. Report p-values with effect sizes (e.g., Cohen’s d) .
- Safety Protocols : Follow MedChemExpress guidelines for handling lab-synthesized compounds (use fume hoods, PPE, and waste disposal protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
